N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the thiazole derivative with oxalyl chloride and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .
Scientific Research Applications
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazolidines: Reduced forms of thiazoles with different chemical properties.
Thiazolines: Compounds with a similar ring structure but different substituents.
Uniqueness
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is unique due to its specific substituents and oxalamide linkage, which confer distinct chemical and biological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-7-9-17(10-8-14)22-24-16(3)19(28-22)11-12-23-20(26)21(27)25-18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWIEHKGPJGBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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